5-Hydroxypentyl 2-hydroxypropanoate
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Overview
Description
5-Hydroxypentyl 2-hydroxypropanoate is an organic compound with the molecular formula C8H16O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypentyl 2-hydroxypropanoate typically involves the esterification of lactic acid with 5-hydroxypentanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction conditions are optimized to achieve high yields and purity of the ester product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypentyl 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
5-Hydroxypentyl 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various formulations.
Mechanism of Action
The mechanism of action of 5-Hydroxypentyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and ester hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxypentyl acrylate: Similar structure but with an acrylate group instead of a hydroxypropanoate group.
Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate: Contains a phenyl group and is used for cardiovascular protection.
UR-144 metabolites: Includes 5-hydroxypentyl derivatives with different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its role in different scientific fields highlight its versatility and importance .
Properties
CAS No. |
5348-60-7 |
---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-hydroxypentyl 2-hydroxypropanoate |
InChI |
InChI=1S/C8H16O4/c1-7(10)8(11)12-6-4-2-3-5-9/h7,9-10H,2-6H2,1H3 |
InChI Key |
QYEHWEJMMOTLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCCCCO)O |
Origin of Product |
United States |
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